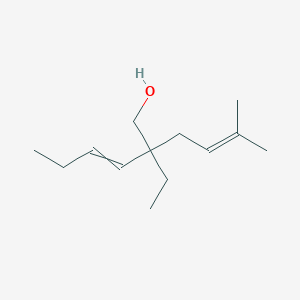
2-Ethyl-2-prenyl-3-hexenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-prenyl-3-hexenol is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain. This compound is known for its unique structure, which includes both ethyl and prenyl groups, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethyl-2-prenyl-3-hexenol can be synthesized through the reduction of 2-ethyl-2-prenyl-3-hexenal. This process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde. This method is preferred for large-scale production due to its efficiency and cost-effectiveness. The process requires a catalyst, such as palladium on carbon (Pd/C), and is conducted under high pressure and temperature to achieve optimal yields .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2-prenyl-3-hexenol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Halogenated compounds
Aplicaciones Científicas De Investigación
2-Ethyl-2-prenyl-3-hexenol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-prenyl-3-hexenol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects .
Comparación Con Compuestos Similares
2-Ethyl-2-prenyl-3-hexenol can be compared with other similar compounds, such as:
2-Ethylhexanol: Another alcohol with a similar structure but lacking the prenyl group.
3-Hexenol: A related compound with a different substitution pattern on the carbon chain.
Uniqueness
The presence of both ethyl and prenyl groups in this compound makes it unique compared to other alcohols. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Conclusion
This compound is a versatile compound with significant importance in various fields of science and industry. Its unique structure and reactivity make it a valuable subject for research and practical applications.
Propiedades
Número CAS |
85136-06-7 |
|---|---|
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
2-ethyl-2-(3-methylbut-2-enyl)hex-3-en-1-ol |
InChI |
InChI=1S/C13H24O/c1-5-7-9-13(6-2,11-14)10-8-12(3)4/h7-9,14H,5-6,10-11H2,1-4H3 |
Clave InChI |
FVVHZRFAPSXWTL-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC(CC)(CC=C(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


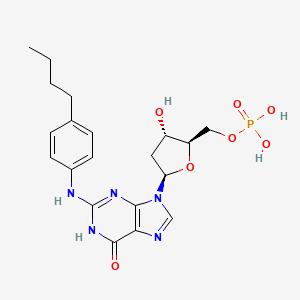

![9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene](/img/structure/B14412467.png)
![N-{[4-(Dimethylamino)phenyl]carbamoyl}benzamide](/img/structure/B14412473.png)

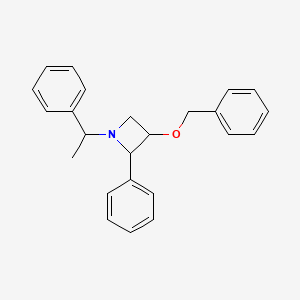

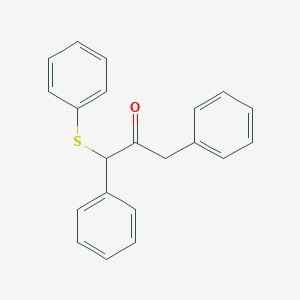
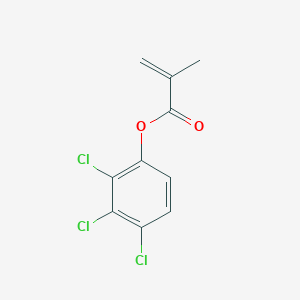
![4-Methyl-1-oxo-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1lambda~5~-pyridine](/img/structure/B14412511.png)
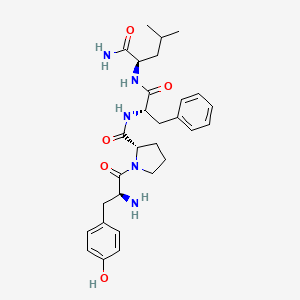
![4-(3-Azabicyclo[3.1.0]hexan-1-yl)aniline](/img/structure/B14412519.png)

![3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14412525.png)
